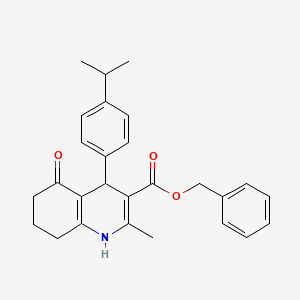
1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinyl benzoate, commonly known as IPPB, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
IPPB has been extensively studied for its potential therapeutic applications. It has been reported to exhibit analgesic, anti-inflammatory, and anticonvulsant properties. IPPB has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. Furthermore, IPPB has been shown to have anxiolytic and sedative effects, making it a promising candidate for the treatment of anxiety disorders and insomnia.
Wirkmechanismus
The exact mechanism of action of IPPB is not fully understood. However, it is believed to act as a modulator of the GABAergic and dopaminergic systems in the brain. IPPB has been shown to increase the release of dopamine and inhibit the reuptake of GABA, leading to an increase in GABAergic neurotransmission. This mechanism of action may explain the analgesic, anxiolytic, and sedative effects of IPPB.
Biochemical and Physiological Effects:
IPPB has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of dopamine and GABA in the brain, leading to an increase in GABAergic neurotransmission. IPPB has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This effect may contribute to the cognitive-enhancing properties of IPPB.
Vorteile Und Einschränkungen Für Laborexperimente
IPPB has several advantages for lab experiments. It has a high potency and selectivity for its target receptors, making it a useful tool for studying the GABAergic and dopaminergic systems. IPPB is also relatively stable and can be stored for extended periods without degradation. However, the synthesis of IPPB is challenging, requiring specialized equipment and expertise. Furthermore, IPPB has not been extensively studied in vivo, limiting its potential applications.
Zukünftige Richtungen
There are several future directions for research on IPPB. One potential area of investigation is the development of new synthetic methods for IPPB that are more efficient and cost-effective. Another direction is the study of the pharmacokinetics and pharmacodynamics of IPPB in vivo, which may provide insights into its potential therapeutic applications. Additionally, the investigation of the effects of IPPB on different neurotransmitter systems may lead to the development of new treatments for neurological disorders.
Synthesemethoden
IPPB can be synthesized through a multistep process involving the condensation of piperidine, benzaldehyde, and isopropylamine, followed by alkylation and esterification reactions. The final product is obtained by recrystallization and purification. The synthesis of IPPB requires specialized equipment and expertise, making it a challenging task.
Eigenschaften
IUPAC Name |
(2,5-dimethyl-4-phenyl-1-propan-2-ylpiperidin-4-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c1-17(2)24-16-18(3)23(15-19(24)4,21-13-9-6-10-14-21)26-22(25)20-11-7-5-8-12-20/h5-14,17-19H,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISISUCXOWWQKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C(C)C)C)(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5115093.png)
![N-[(1-{[1-(2-fluoro-5-methylbenzyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B5115111.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5115130.png)


![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115142.png)
![ethyl 4-(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5115164.png)

![2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B5115180.png)

![2,2,2-trifluoroethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5115198.png)
![{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5115203.png)
![4-(benzyloxy)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115211.png)